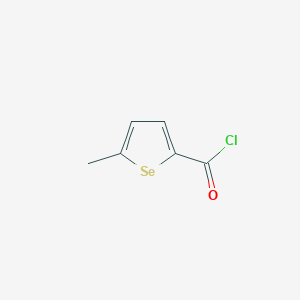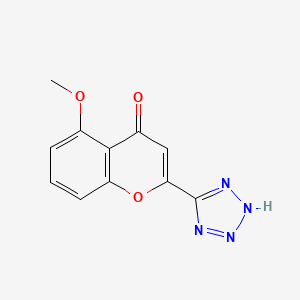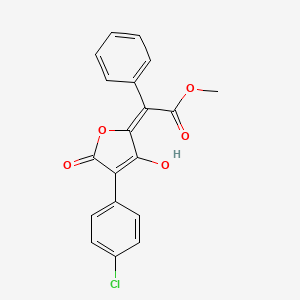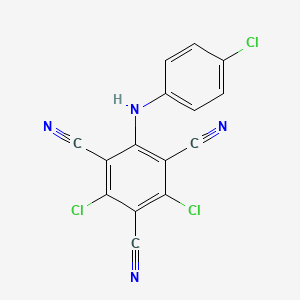
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is a complex organic compound characterized by the presence of multiple chlorine atoms and nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile typically involves multiple steps, starting with the preparation of p-chloroaniline. One common method involves the reduction of p-chloronitrobenzene to p-chloroaniline using hydrogenation over a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: Nucleophilic aromatic substitution reactions can replace chlorine atoms with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitrile groups can yield primary amines, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: A simpler compound with one chlorine atom and an amino group attached to the benzene ring.
p-Chloroaniline: Similar to 2-chloroaniline but with the chlorine atom in the para position.
2,5-Bis(p-chloroanilino)terephthalic acid:
Uniqueness
2-(p-Chloroanilino)-4,6-dichloro-1,3,5-benzenetricarbonitrile is unique due to its multiple chlorine atoms and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and functionalization, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
35728-00-8 |
|---|---|
Molecular Formula |
C15H5Cl3N4 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
2,4-dichloro-6-(4-chloroanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H5Cl3N4/c16-8-1-3-9(4-2-8)22-15-11(6-20)13(17)10(5-19)14(18)12(15)7-21/h1-4,22H |
InChI Key |
UIHIWOYUDREUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


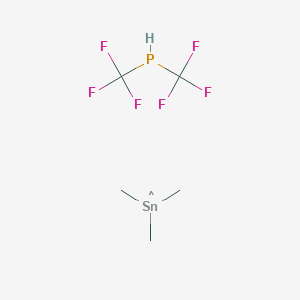
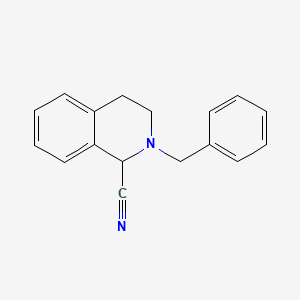
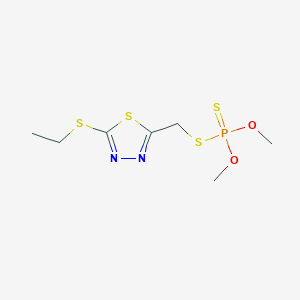
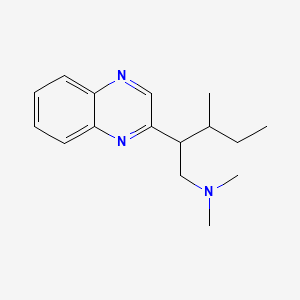
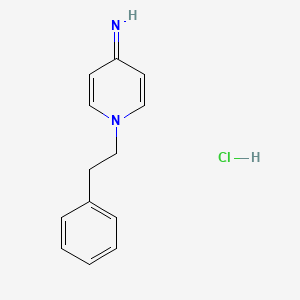
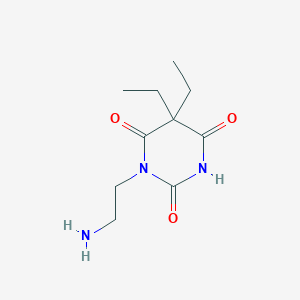

![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
